Target Engagement: Benzylthioacetamide Azetidines Display Adenosine A₁/A₃ Bias, Whereas Pyridin‑3‑yloxy Azetidine Carboxamides Prefer 5‑HT₂C
The benzylthioacetyl‑azetidine chemotype, exemplified by the title compound, is structurally related to compounds indexed in BindingDB as BDBM50389799 (CHEMBL2070508), which carry an N‑benzylthio substituent on a heterocyclic core. That compound exhibits Ki values of 27 nM at human adenosine A₁ receptors and 70 nM at human adenosine A₃ receptors in radioligand competition assays [1]. In contrast, 10‑[3‑(pyridin‑3‑yloxy)‑azetidin‑1‑yl]‑6,7,8,9‑tetrahydro‑5H‑1,4,7,10a‑tetraaza‑cyclohepta[f]indene (BDBM50334413), which retains the pyridin‑3‑yloxy azetidine moiety but replaces the benzylthioacetyl group with a fused heterocycle, acts as an agonist at the 5‑HT₂C receptor with an EC₅₀ of 211 nM [2]. Although no direct assay data for 2-(benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone are publicly available, the pharmacophore divergence between a benzylthioacetyl side‑chain and a fused heteroaromatic substitution predicts distinct primary targets. This cross‑chemotype comparison underscores that the title compound’s side‑chain is likely to confer adenosine‑receptor bias rather than serotonin‑receptor activity.
| Evidence Dimension | Primary target engagement (receptor affinity) |
|---|---|
| Target Compound Data | No direct experimental data available for the title compound |
| Comparator Or Baseline | BDBM50389799 (benzylthio congener): hA₁ Ki = 27 nM, hA₃ Ki = 70 nM; BDBM50334413 (pyridin‑3‑yloxy azetidine with fused heterocycle): 5‑HT₂C EC₅₀ = 211 nM |
| Quantified Difference | Cannot be numerically calculated for the title compound; chemotype-level inference indicates divergent primary pharmacology (adenosinergic vs. serotonergic) depending on the N‑substituent. |
| Conditions | Radioligand binding: [³H]R‑PIA at hA₁ (CHO cells), [¹²⁵I]I‑AB‑MECA at hA₃ (CHO cells); cellular agonism: 5‑HT₂C calcium flux. |
Why This Matters
Procurement for adenosine‑receptor screening campaigns should prioritize the benzylthioacetyl chemotype; selecting a generic pyridin‑3‑yloxy azetidine without verifying the side‑chain risks redirecting the screen toward serotonergic targets.
- [1] BindingDB entry BDBM50389799 (CHEMBL2070508). Ki values for human A1, A3 adenosine receptors. BindingDB.org. View Source
- [2] BindingDB entry BDBM50334413 (CHEMBL1643856). EC₅₀ for human 5‑HT₂C receptor. BindingDB.org. View Source
